molecular formula C21H23N3O3 B2810773 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 688773-83-3

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No. B2810773
CAS RN: 688773-83-3
M. Wt: 365.433
InChI Key: HVHRWWKRUNEBCB-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide, also known as Compound 1, is a novel small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized in 2012 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including compounds structurally related to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide, are significant in medicinal chemistry due to their diverse biological activities. These compounds are synthesized and studied for their antibacterial properties against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility challenges associated with quinazoline derivatives are a major focus in drug development, aiming to overcome antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Applications of Quinazoline Derivatives

Recent studies highlight the application of quinazoline derivatives in optoelectronic devices, such as electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds are valuable for creating novel optoelectronic materials, demonstrating luminescent properties and contributing to the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Biological Activities of Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids have been the subject of extensive research due to their significant bioactivities. These compounds, isolated from natural sources or synthesized as analogs, have shown a broad spectrum of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. Their discovery has spurred ongoing research into their potential as pharmaceutical agents, with a particular focus on their anticancer and antimalarial activities (Shang et al., 2018).

Synthesis and Chemical Insights

The synthesis of quinazoline derivatives is a critical area of study in medicinal chemistry. Research focuses on eco-friendly, atom-efficient methods for creating these compounds, aiming to explore their biological properties and potential applications further. The review of synthetic methodologies provides a basis for future research in developing novel quinazoline derivatives and exploring their applications (Faisal & Saeed, 2021).

properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15(11-12-16-7-3-2-4-8-16)22-19(25)13-14-24-20(26)17-9-5-6-10-18(17)23-21(24)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHRWWKRUNEBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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